(2-Fluoro-ethyl)-methyl-amine
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Overview
Description
(2-Fluoro-ethyl)-methyl-amine is an organic compound characterized by the presence of a fluorine atom attached to an ethyl group, which is further bonded to a methylamine group
Mechanism of Action
Target of Action
It’s known that fluorinated compounds often interact with various proteins and enzymes in the body . For instance, some fluorinated compounds have been found to target proteins like KRAS .
Mode of Action
The presence of fluorine in a compound can increase its nuclease resistance and limit immune responses, which may favor its in vivo and in vitro biological activity .
Biochemical Pathways
Fluorinated compounds are known to influence various biochemical pathways due to their interaction with different proteins and enzymes .
Pharmacokinetics
It’s known that the introduction of fluorine in a compound distinctly affects both the pharmacokinetics and dynamic properties of the drug . The low metabolic stability of drugs is one of the important concerns during the development of drugs, but this could be easily circumvented by blocking the metabolically labile sites with a fluorine substituent .
Result of Action
Fluorinated compounds have been found to have various effects, such as solvatochromism, and they have the potential to label protein aggregates of different compositions formed in the brain of patients suffering from neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-ethyl)-methyl-amine typically involves the reaction of 2-fluoroethylamine with methylamine under controlled conditions. One common method includes the use of a fluorinated alkylammonium salt, such as 2-fluoroethylamine hydrochloride, which is reacted with methylamine in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For instance, the reaction of 2-fluoroethyl acetate with methylamine can be carried out in a reaction kettle coupled with a rectifying tower to separate and purify the product .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-ethyl)-methyl-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: Reduction can lead to the formation of simpler amines or hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.
Major Products:
Substitution: Products include various substituted amines.
Oxidation: Products include amides and nitriles.
Reduction: Products include simpler amines and hydrocarbons.
Scientific Research Applications
(2-Fluoro-ethyl)-methyl-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential role in modifying biological molecules to enhance their stability and activity.
Comparison with Similar Compounds
2-Fluoroethylamine: Similar in structure but lacks the methyl group, leading to different chemical and biological properties.
2,2,2-Trifluoroethylamine: Contains three fluorine atoms, resulting in distinct reactivity and applications.
2,2-Difluoroethylamine: Contains two fluorine atoms, offering a balance between reactivity and stability.
Uniqueness: (2-Fluoro-ethyl)-methyl-amine is unique due to its specific combination of a fluorine atom and a methylamine group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its role in enhancing the stability and activity of biological molecules make it a valuable compound in research and industry.
Properties
IUPAC Name |
2-fluoro-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FN/c1-5-3-2-4/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSWHCYJSJFEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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